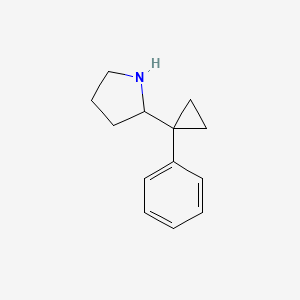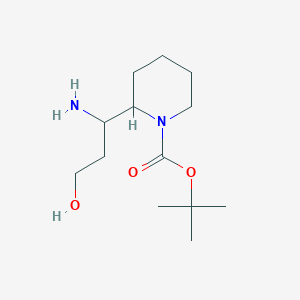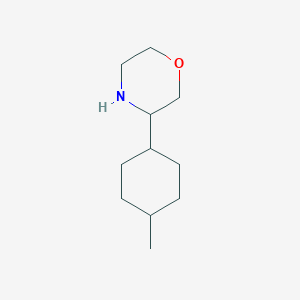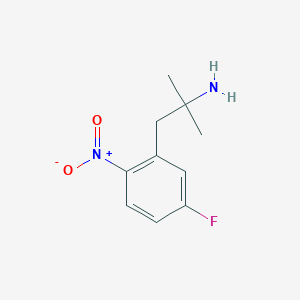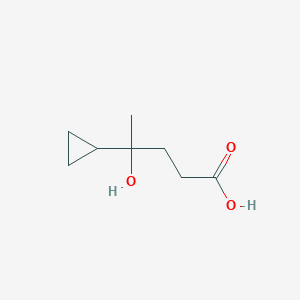
4-Cyclopropyl-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-4-hydroxypentanoic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclopropyl group attached to the fourth carbon of a pentanoic acid chain, with a hydroxyl group also attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-4-hydroxypentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base, such as sodium ethoxide, and subsequent acidic workup.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyclopropyl-4-oxopentanoic acid.
Reduction: Formation of 4-cyclopropylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the cyclopropyl group can impart unique steric and electronic effects, modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyvaleric acid: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbutanoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxycyclopentanoic acid: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-4-hydroxypentanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-cyclopropyl-4-hydroxypentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(11,6-2-3-6)5-4-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
WOXOEOAGRUPLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


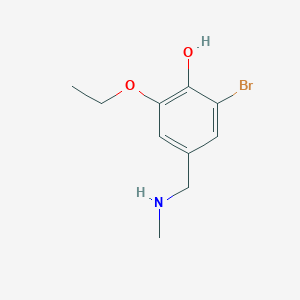
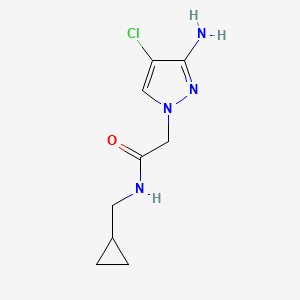
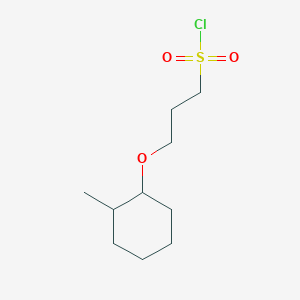
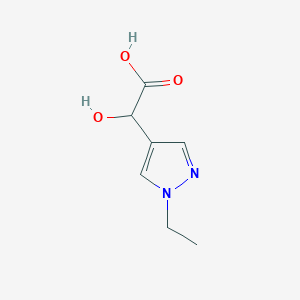
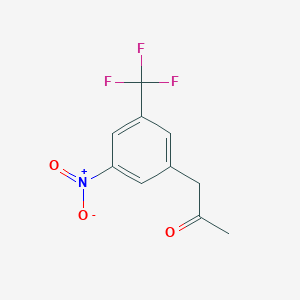
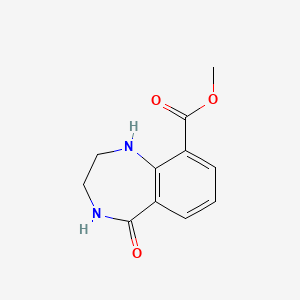
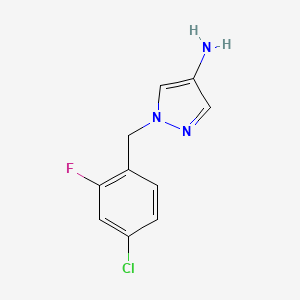
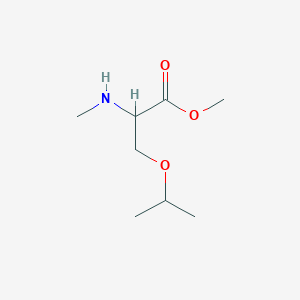
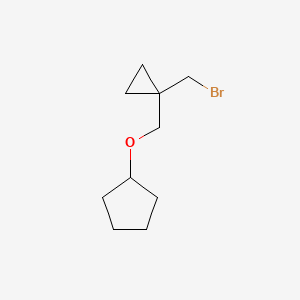
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
